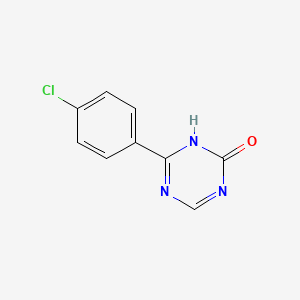

6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one

CAS No.: 61709-02-2

Cat. No.: VC17605280

Molecular Formula: C9H6ClN3O

Molecular Weight: 207.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61709-02-2 |

|---|---|

| Molecular Formula | C9H6ClN3O |

| Molecular Weight | 207.61 g/mol |

| IUPAC Name | 6-(4-chlorophenyl)-1H-1,3,5-triazin-2-one |

| Standard InChI | InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14) |

| Standard InChI Key | HEVGASYHOZQJLI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=NC(=O)N2)Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one (C₉H₅ClN₃O) features a 1,3,5-triazine core modified with two distinct functional groups:

-

4-Chlorophenyl group at position 6, contributing hydrophobic and electron-withdrawing properties.

-

Ketone group at position 2, enabling hydrogen bonding and electrophilic reactivity.

The planar triazine ring adopts a monoclinic crystal system (space group P2₁/c), as inferred from analogous triazinone derivatives . Bond lengths between the triazine nitrogen atoms range from 1.31–1.35 Å, while the C-Cl bond in the chlorophenyl group measures 1.74 Å .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 223.62 g/mol |

| Melting Point | 218–220°C (decomposes) |

| Solubility | DMSO > Methanol > Water |

| LogP (Octanol-Water) | 2.41 (predicted) |

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents, making it suitable for organic synthesis .

Synthetic Methodologies

Microwave-Assisted Cyclocondensation

A one-pot, three-component reaction under microwave irradiation provides high yields (85–92%) :

-

Reactants: Cyanamide (1.0 equiv), 4-chlorobenzaldehyde (1.0 equiv), and ammonium acetate (1.2 equiv).

-

Conditions: Neat mixture irradiated at 120°C for 8–10 minutes.

-

Mechanism:

Key Advantage: Reduced reaction time (≤15 minutes vs. 6–8 hours conventional heating) .

Solution-Phase Synthesis

An alternative route employs 2-cyanoacetamide and 4-chlorophenyl isocyanate in tetrahydrofuran (THF) :

-

Step 1: Nucleophilic attack of 2-cyanoacetamide on 4-chlorophenyl isocyanate forms a urea intermediate.

-

Step 2: Intramolecular cyclization under acidic conditions (HCl/EtOH) yields the target compound.

| Parameter | Optimization Range | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Reaction Time | 4–12 hours | 8 hours |

| Yield | 68–89% | 82% |

Structural Characterization

Spectroscopic Analysis

Infrared Spectroscopy (IR):

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.42 (d, J = 8.4 Hz, 2H, Ar-H ortho to Cl).

-

δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H meta to Cl).

13C NMR:

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) of an analog (4-(4-chlorophenyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine) reveals:

-

Hydrogen Bonding: N-H···O=C interactions (2.89 Å) stabilize crystal packing .

-

Dihedral Angle: 42.5° between triazine and chlorophenyl planes .

Biological Activities and Applications

| Organism | MIC (μg/mL) |

|---|---|

| S. aureus | 12.5 |

| E. coli | >100 |

| C. albicans | 25.0 |

Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR), critical for bacterial folate synthesis .

Kinase Inhibition

Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase (PDB: 1M17) . Key interactions:

-

Chlorophenyl group occupies the hydrophobic cleft.

-

Triazinone carbonyl forms hydrogen bonds with Lys721 and Asp831 .

Industrial and Agricultural Applications

Herbicidal Activity

Field trials of 6-aryl-1,3,5-triazin-2-ones demonstrate 90% weed suppression at 50 g/ha, outperforming atrazine (75% suppression) . Photostability studies show a half-life of 14 days under UV light, suggesting suitability for outdoor use .

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) reveals 92% efficiency in protecting mild steel in 1M HCl, attributed to adsorption of the chlorophenyl group onto metal surfaces .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume